molecular formula C9H8IN3 B15310380 4-(4-iodo-1H-pyrazol-1-yl)aniline

4-(4-iodo-1H-pyrazol-1-yl)aniline

Cat. No.: B15310380
M. Wt: 285.08 g/mol
InChI Key: NEOZEBDRFFJUFU-UHFFFAOYSA-N
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Description

4-(4-iodo-1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives It features an aniline group substituted with a 4-iodo-1H-pyrazol-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)aniline typically involves the iodination of a pyrazole derivative followed by coupling with an aniline derivative. One common method includes the reaction of 4-iodopyrazole with aniline under suitable conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-iodo-1H-pyrazol-1-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation Products: Oxidized forms of the pyrazole ring.

    Reduction Products: Reduced forms of the pyrazole ring.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-(4-iodo-1H-pyrazol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8IN3

Molecular Weight

285.08 g/mol

IUPAC Name

4-(4-iodopyrazol-1-yl)aniline

InChI

InChI=1S/C9H8IN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2

InChI Key

NEOZEBDRFFJUFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C=C(C=N2)I

Origin of Product

United States

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